Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Description
Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its molecular formula is C₉H₁₀N₂O₂S, with a molecular weight of 210.26 g/mol . The ethyl ester group at position 5 enhances solubility and reactivity, enabling further functionalization (e.g., hydrolysis to carboxylic acids or coupling with amines) . Its synthesis often involves cyclization reactions, such as the coupling of substituted nitriles with ethyl 2-bromoacetoacetate or radical bromination strategies .
Properties
IUPAC Name |
ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)5-6(2)14-9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKBVOMOQZSPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate belongs to a broader class of imidazo-thiazole derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Insights from Research Findings
Substituent Effects on Bioactivity :
- The 6-(4-chlorophenyl) derivative () exhibits CAR agonist activity, attributed to the electron-withdrawing Cl group enhancing receptor binding .
- Trifluoromethyl (CF₃) at position 6 () increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
Synthetic Flexibility :
- Bromination at the 6-methyl position () generates a versatile intermediate for click chemistry or peptide coupling, enabling rapid diversification .
- Ethyl ester hydrolysis () provides access to carboxylic acids, critical for prodrug development or metal coordination in catalysis .
Biological Performance :
Biological Activity
Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 210.25 g/mol
- CAS Number : 1017273-57-2
- Appearance : Off-white to light yellow solid
The compound features a fused imidazole and thiazole ring system with an ethyl ester functional group. The presence of methyl groups on the imidazole ring enhances its reactivity and biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Mycobacterium tuberculosis | 3.125 μg/mL |
The compound's mechanism may involve the inhibition of key enzymes essential for bacterial growth and survival, disrupting cellular processes critical for their proliferation .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including:
- Human glioblastoma (U251)
- Human melanoma (WM793)
The compound demonstrated an IC value of less than 10 µM against these cell lines, indicating strong potential as an anticancer agent . The structure-activity relationship (SAR) analysis suggests that the thiazole ring and specific substitutions on the imidazole ring are crucial for its cytotoxic activity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes in both microbes and cancer cells.
- Disruption of Cellular Processes : It can interfere with essential cellular functions such as DNA replication and repair.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.
Study on Antimicrobial Activity
A study conducted by researchers evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antimicrobial properties. This compound was among the most potent compounds tested against Mycobacterium tuberculosis with a MIC of 3.125 μg/mL .
Study on Anticancer Activity
In another investigation focusing on anticancer effects, this compound was tested against multiple cancer cell lines. It exhibited significant cytotoxicity with IC values lower than those of established chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
